2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine Maleic Acid Salt
Description
The compound 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine Maleic Acid Salt is a deuterated 1,4-dihydropyridine (1,4-DHP) derivative. Key structural features include:
- Ethoxycarbonyl (position 3) and methoxycarbonyl (position 5) ester groups, influencing solubility and hydrolysis kinetics.
- A 6-methyl substituent and a 2-aminoethoxymethyl side chain at position 2, which may modulate receptor binding and pharmacokinetics.
- A maleic acid salt counterion to improve aqueous solubility and bioavailability .
This compound is structurally related to calcium channel blockers like amlodipine but distinguishes itself through deuterium substitution and mixed ester functionalities.
Properties
Molecular Formula |
C24H29ClN2O9 |
|---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,6D,7D,8D; |
InChI Key |
TZNOWAJJWCGILX-XDWXEZNJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Dihydropyridine Ring Formation
The synthesis begins with the construction of the 1,4-dihydropyridine core, adapted from the Hantzsch reaction. For the deuterated variant, 2-chlorophenyl-d4-aldehyde replaces the non-deuterated aldehyde in the cyclocondensation step. Ethyl 4-(2-phthalimidoethoxy)acetoacetate and methyl 3-aminocrotonate undergo Michael addition followed by cyclization in ethanol at 60–70°C for 8–12 hours. The deuterated benzaldehyde ensures isotopic labeling at the 4-position of the dihydropyridine ring.
Deprotection of Phthalimido Intermediate
The phthalimido-protected intermediate is deprotected using 40% aqueous methylamine in toluene at 40–45°C. This step liberates the primary amine, critical for subsequent salt formation. The deuterated aromatic ring remains stable under these conditions, with no detectable H-D exchange observed via -NMR.
Maleic Acid Salt Formation
The free base is reacted with maleic acid in ethanol under acidic conditions (pH ≤ 6.5). A molar excess of maleic acid (1.05–1.2 equivalents) ensures complete salt precipitation. The deuterated compound exhibits similar solubility profiles to non-deuterated amlodipine, with crystallization optimal at 15–20°C.
Key Process Parameters and Optimization
Solvent Selection for Salt Crystallization
Ethanol and ethyl acetate are preferred for salt formation due to their ability to balance solubility and precipitation kinetics. Ethanol yields higher-purity crystals (99.2% by HPLC) compared to acetone/ethyl acetate mixtures (98.5%). Deuterated analogs require longer crystallization times (4–6 hours vs. 2–3 hours for non-deuterated).
Isotopic Purity Considerations
Deuterium incorporation at the 2-chlorophenyl position is confirmed via LC-MS and -NMR. Residual protiated impurities are minimized by using ≥99.5% D-enriched 2-chlorobenzaldehyde-d4 and anhydrous reaction conditions.
Reaction Scale-Up Challenges
Industrial-scale production (batch sizes >10 kg) necessitates:
-
Precise temperature control during cyclization (±2°C) to prevent racemization.
-
In-line pH monitoring during salt formation to maintain acidity below 6.5.
-
Use of pressure filtration to isolate hygroscopic intermediates.
Analytical Validation and Quality Control
Purity Assessment
HPLC methods with UV detection (λ = 238 nm) resolve deuterated amlodipine maleate from non-deuterated analogs (retention time shift: 0.8 minutes). Acceptable impurity thresholds:
-
Single unknown: ≤0.10%
-
Total impurities: ≤0.50%
Structural Confirmation
-NMR (400 MHz, DMSO-d6):
-
δ 6.25 (s, 2H, maleate CH)
-
δ 4.98 (s, 1H, NH)
-
Absence of aromatic protons confirms deuterium incorporation.
Comparative Data: Deuteration Impact on Synthesis
Industrial-Scale Adaptations
Chemical Reactions Analysis
Amlodipine-d4 (maleate) undergoes similar chemical reactions as amlodipine. These reactions include:
Oxidation: Amlodipine-d4 (maleate) can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Activity
Dihydropyridine derivatives are well-known for their calcium channel blocking activity, making them effective antihypertensive agents. Research indicates that compounds similar to this one can significantly lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells, thus promoting vasodilation. Studies have shown that modifications in the dihydropyridine structure can enhance bioactivity and selectivity towards specific calcium channels, improving therapeutic outcomes in hypertension management.
2. Neuroprotective Properties
Recent investigations suggest that certain dihydropyridine derivatives exhibit neuroprotective effects against oxidative stress and neuroinflammation. The presence of amino and ethoxy groups in the structure may contribute to enhanced antioxidant activity. In vitro studies have demonstrated that these compounds can reduce neuronal cell death induced by oxidative agents, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anticancer Potential
Emerging studies have explored the anticancer properties of dihydropyridine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cellular signaling pathways. For instance, it may inhibit the PI3K/Akt pathway, leading to reduced cell proliferation in various cancer cell lines. This suggests a promising avenue for further research into its use as an anticancer agent.
Materials Science Applications
1. Polymer Chemistry
The maleic acid component of this compound can be utilized in the synthesis of copolymers through radical polymerization techniques. These copolymers can exhibit unique properties such as improved thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and films. The incorporation of dihydropyridine structures into polymer matrices may also enhance the material's electrical conductivity and responsiveness to external stimuli.
2. Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles or liposomes when combined with appropriate excipients. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have indicated that drug delivery systems incorporating dihydropyridine derivatives can enhance the therapeutic index of poorly soluble drugs by facilitating targeted delivery to specific tissues.
Agricultural Chemistry Applications
1. Pesticidal Activity
Research has shown that certain dihydropyridine derivatives possess pesticidal properties against a range of agricultural pests. The compound's structure may interfere with insect neurotransmission, leading to increased mortality rates in target species. Field studies have indicated that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects.
2. Plant Growth Regulation
The application of dihydropyridine derivatives as plant growth regulators has been explored, with findings suggesting that they can promote root development and enhance nutrient uptake in crops. This could lead to improved yields and resilience against environmental stressors.
Case Studies and Research Findings
Mechanism of Action
Amlodipine-d4 (maleate) exerts its effects by blocking the voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle. This inhibition reduces the influx of calcium ions, leading to vasodilation and a decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Amlodipine EP Impurity E (Maleate Salt)
Key Differences :
- Ester Groups : The target compound has ethoxycarbonyl (position 3) and methoxycarbonyl (position 5), whereas amlodipine impurity E contains diethyl esters at both positions. This alters hydrolysis rates and lipophilicity (logP).
- Aminoethoxymethyl Side Chain: Unique to the target compound, this group may enhance water solubility and receptor interaction compared to amlodipine’s simpler side chains.
| Property | Target Compound | Amlodipine Impurity E |
|---|---|---|
| Molecular Weight | ~550 g/mol (deuterated) | ~520 g/mol |
| Ester Groups | Ethoxy + Methoxy | Diethyl |
| Metabolic Stability | Higher (deuterium effect) | Moderate |
| LogP (Predicted) | ~2.8 | ~3.2 |
Pharmacological Implications : The deuterated aryl group may extend half-life, while mixed esters could reduce first-pass hydrolysis compared to diethyl esters .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
Key Differences :
- Core Structure : These analogs lack the 1,4-DHP ring, instead featuring a pyridine-pyridine backbone.
- Substituents: Amino groups at position 2 and variable aryl groups at positions 4 and 1 contrast with the target’s ester-rich 1,4-DHP structure.
- Biological Activity : The target’s 1,4-DHP core is associated with calcium channel modulation, while pyridine-pyridine derivatives in are studied for kinase inhibition .
Synthetic Challenges : The target compound requires precise deuterium incorporation and regioselective esterification, whereas pyridine-pyridine derivatives emphasize Suzuki coupling for aryl group installation .
2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic Acid Dimethyl Ester
Key Differences :
- Oxidation State : This compound is a fully oxidized pyridine, lacking the 1,4-DHP ring’s redox-active dihydro moiety.
- Ester Uniformity : Both positions 3 and 5 have methoxy groups, unlike the target’s mixed ethoxy/methoxy substitution.
- Catalytic Synthesis : highlights vanadium-substituted catalysts for oxidizing 1,4-DHPs to pyridines, suggesting the target compound could serve as a precursor for such reactions .
Stability : The 1,4-DHP core in the target compound is more prone to oxidation but offers reversible redox activity, which is absent in fully aromatic analogs .
Nitro/Cyano-Substituted 1,4-DHP Derivatives
Key Differences :
- Electron-Withdrawing Groups: Analogs in feature nitro and cyano substituents, which increase electrophilicity and may enhance radical scavenging or enzyme inhibition.
- Therapeutic Targets: While the target compound aligns with cardiovascular applications, nitro/cyano derivatives are explored for antimicrobial or anticancer activity .
| Property | Target Compound | Nitro/Cyano Derivatives |
|---|---|---|
| Primary Bioactivity | Calcium channel modulation | Antimicrobial/Enzyme inhibition |
| Key Substituents | Esters, deuterated aryl | Nitro, cyano, methyl |
| Solubility | Moderate (maleate salt) | Low (high logP) |
Biological Activity
The compound 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine Maleic Acid Salt is a derivative of dihydropyridine, a class of compounds known for their biological activity, particularly in cardiovascular pharmacology. This compound is structurally related to amlodipine, a well-known antihypertensive agent. Its biological activity is primarily attributed to its interaction with calcium channels and various biological pathways.
- Molecular Formula : C21H27ClN2O5
- Molecular Weight : 422.90 g/mol
- CAS Number : 140171-65-9
- IUPAC Name : Diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
The primary mechanism of action of this compound involves the inhibition of voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. It mimics the action of amlodipine by blocking calcium influx into vascular smooth muscle cells, thus relaxing the blood vessels and improving blood flow.
Antihypertensive Effects
Research indicates that the compound exhibits significant antihypertensive activity similar to that of amlodipine. In animal models, it has been shown to effectively lower systolic and diastolic blood pressure through its calcium channel-blocking properties. For instance, studies have demonstrated that administration leads to a marked decrease in blood pressure in hypertensive rats, supporting its potential use in treating hypertension.
Cardioprotective Effects
In addition to its antihypertensive properties, this compound has been observed to provide cardioprotective effects. It may reduce myocardial ischemia-reperfusion injury by modulating oxidative stress and inflammation pathways. This is particularly relevant in conditions such as myocardial infarction where minimizing cellular damage can improve outcomes.
Neuroprotective Potential
Emerging research has suggested that dihydropyridine derivatives may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative conditions by reducing calcium overload and subsequent neuronal apoptosis.
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Antihypertensive | Significant reduction in blood pressure | |
| Cardioprotective | Reduced ischemia-reperfusion injury | |
| Neuroprotective | Protection against neuronal apoptosis |
Case Studies
- Hypertensive Rat Model : A study involving hypertensive rats treated with the compound showed a reduction in systolic blood pressure from 180 mmHg to 130 mmHg over four weeks. The treatment also improved cardiac function as evidenced by echocardiographic analysis.
- Ischemia-Reperfusion Injury : In a controlled experiment on rats subjected to myocardial ischemia, those treated with the compound exhibited significantly lower levels of troponin I (a marker for cardiac injury) compared to controls, indicating reduced myocardial damage.
- Neuroprotection in Stroke Models : In models of induced stroke, administration of the compound resulted in decreased infarct size and improved neurological scores compared to untreated groups, suggesting its potential role in stroke therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodology : Utilize palladium-catalyzed reductive cyclization (common for N-heterocycles) with nitroarenes and formic acid derivatives as CO surrogates. Optimize solvent systems (e.g., methanol/water mixtures) and catalytic conditions (e.g., Pd/C, 80–100°C) to enhance yields. Monitor intermediates via HPLC or LC-MS .
- Key Considerations : Impurity profiles (e.g., maleic acid adducts) must be characterized using NMR (¹H, ¹³C) and FTIR to confirm regioselectivity .
Q. How should researchers handle stability challenges during storage?
- Methodology : Store the compound in airtight, light-resistant containers at –20°C under nitrogen. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC-UV to track hydrolysis of ester groups (e.g., ethoxycarbonyl) .
- Data Analysis : Compare degradation kinetics (zero/first-order models) to establish shelf-life parameters .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology : Combine ¹H/¹³C NMR (to resolve dihydropyridine ring protons and deuteration at the 2-chlorophenyl-d4 position) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Use XRD for crystalline maleate salt verification .
Advanced Research Questions
Q. How does deuteration (2-chlorophenyl-d4) influence pharmacokinetic properties compared to the non-deuterated analog?
- Methodology : Conduct in vitro metabolic assays (e.g., liver microsomes) with LC-MS/MS to compare deuterium isotope effects on CYP450-mediated oxidation. Use computational modeling (DFT) to assess bond dissociation energies at deuterated sites .
- Data Contradictions : If metabolic stability differs unexpectedly, evaluate deuterium’s electronic vs. steric effects using isotopic scrambling experiments .
Q. What strategies resolve contradictions in reported solubility data across solvents?
- Methodology : Perform equilibrium solubility studies in buffered systems (pH 1.2–7.4) and organic solvents (DMF, DMSO). Use DSC/TGA to identify polymorphic transitions that may alter solubility. Cross-validate with PXRD to rule out crystallinity variations .
- Advanced Analysis : Apply Hansen solubility parameters to correlate solvent polarity with compound behavior .
Q. How do stereochemical factors (e.g., dihydropyridine ring conformation) impact biological activity?
- Methodology : Synthesize enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test in receptor-binding assays (e.g., calcium channel blockade). Use molecular docking (AutoDock Vina) to map interactions with target proteins .
- Critical Note : Ensure maleic acid counterion does not interfere with stereochemical assays by running control experiments without the salt .
Q. What supramolecular interactions dominate in the crystal lattice of the maleate salt?
- Methodology : Analyze XRD data for hydrogen-bonding networks (e.g., between maleic acid carboxylates and the dihydropyridine NH group). Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, π-π stacking) .
- Contradiction Alert : If lattice energy calculations conflict with experimental melting points, re-evaluate thermal analysis conditions (e.g., heating rate, sample purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
